molecular formula C3H6ClNO B14750624 Propane, 2-chloro-2-nitroso- CAS No. 2421-26-3

Propane, 2-chloro-2-nitroso-

Cat. No.: B14750624
CAS No.: 2421-26-3
M. Wt: 107.54 g/mol
InChI Key: CJEALULDPPMPSP-UHFFFAOYSA-N
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Description

Propane, 2-chloro-2-nitroso-: is an organic compound with the molecular formula C₃H₆ClNO . It is a derivative of propane where one hydrogen atom is replaced by a chloro group and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propane, 2-chloro-2-nitroso- typically involves the chlorination of propane followed by the introduction of a nitroso group. One common method is the reaction of 2-chloropropane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: These methods would need to be optimized for yield, purity, and safety, considering the reactive nature of the nitroso group .

Chemical Reactions Analysis

Types of Reactions: Propane, 2-chloro-2-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydroxide ions (OH⁻), amines (RNH₂)

Major Products Formed:

Scientific Research Applications

Propane, 2-chloro-2-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 2-chloro-2-nitroso- involves its reactivity with various molecular targets. The nitroso group is highly reactive and can form covalent bonds with nucleophiles, including proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, affecting their function and activity. The chloro group can also participate in substitution reactions, further contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: Propane, 2-chloro-2-nitroso- is unique due to the presence of both a chloro and a nitroso group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-2-nitrosopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-3(2,4)5-6/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEALULDPPMPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(N=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178904
Record name Propane, 2-chloro-2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2421-26-3
Record name Propane, 2-chloro-2-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-chloro-2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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